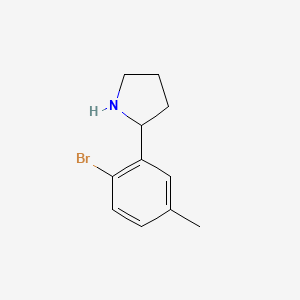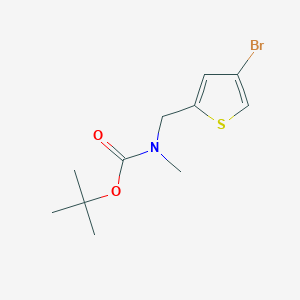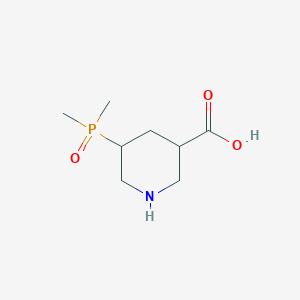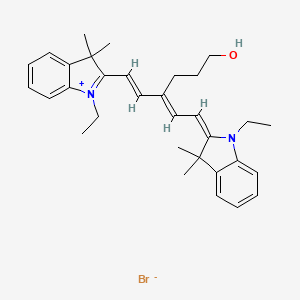
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol typically involves the nitration of 2-fluoroacetophenone followed by reduction and subsequent functional group transformations. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or catalytic hydrogenation to yield the corresponding amine. Finally, the amine is converted to the ethan-1-ol derivative through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Iron powder, catalytic hydrogenation, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitro group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-5-nitrophenyl)ethan-1-one: An intermediate in the synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.
2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A structurally similar compound with different functional groups.
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethan-1-one: Another related compound with a chlorine atom instead of a fluorine atom
Uniqueness: this compound is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
1-(2-fluoro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3 |
InChI-Schlüssel |
PCSJHPZLGMEIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)




![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)




![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)


